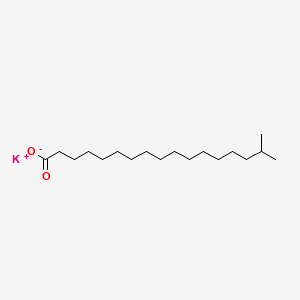

Potassium 16-methylheptadecanoate

Description

Contextualization of Branched-Chain Fatty Acid Potassium Salts in Chemical Science

Branched-chain fatty acid potassium salts are a subgroup of fatty acid salts, more commonly known as soaps. These compounds are formed by the neutralization of a branched-chain fatty acid with potassium hydroxide (B78521). rsc.org The general structure consists of a non-polar hydrocarbon tail with one or more methyl (or other alkyl) branches, and a polar carboxylate head group ionically bonded to a potassium cation. This amphiphilic nature, possessing both hydrophobic and hydrophilic regions, allows them to act as surfactants.

In chemical science, potassium salts of fatty acids are recognized for their roles as insecticides, herbicides, fungicides, and algaecides. acs.org Their activity is influenced by the carbon chain length, with optimal effects often seen in those with 10 or 11 carbons. acs.org The introduction of a branch in the fatty acid chain, as seen in potassium 16-methylheptadecanoate, can alter the physical properties of the salt, such as its melting point and solubility, compared to its linear isomers. researchgate.net This structural nuance is a key area of investigation, as it can influence the packing of these molecules in aggregates like micelles and bilayers, and consequently their function.

Significance of Methyl-Branched Aliphatic Carboxylates in Contemporary Research

Methyl-branched aliphatic carboxylates, the conjugate bases of methyl-branched fatty acids, are of growing interest in contemporary research due to their prevalence in biological systems and their unique physicochemical properties. These molecules are significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and stability. nih.govnih.govnih.gov The methyl branch disrupts the tight packing that can occur with straight-chain fatty acids, thereby lowering the melting point and increasing the fluidity of the membrane. acs.orgnih.gov This is particularly important for bacteria living in diverse and extreme environments. nih.gov

Recent research has begun to explore the roles of these branched-chain fatty acids in higher organisms. Studies have identified iso- and anteiso-branched-chain fatty acids in various human tissues and fluids. researchgate.net Emerging evidence suggests that these molecules may have a range of biological activities, including potential anti-inflammatory and anti-cancer effects. researchgate.netacs.org For instance, research on the methyl ester of 16-methylheptadecanoic acid has suggested it may have activity against skin cancer proteins. researchgate.net At physiological pH, these fatty acids exist in their carboxylate (salt) form, highlighting the relevance of studying their properties as salts like this compound.

Overview of Research Trajectories for this compound and Analogues

The research trajectory for this compound and its analogues is moving from foundational characterization towards a more detailed understanding of their biological functions and potential applications. A significant portion of the existing research has focused on the parent fatty acid, 16-methylheptadecanoic acid, and its methyl ester. researchgate.netnih.govlarodan.comlarodan.com

Future research is likely to focus on several key areas:

Direct Biological Activity Studies: While the parent acid and its ester have been investigated, there is a need for studies that directly examine the biological effects of this compound. This would provide a more accurate understanding of its behavior in aqueous and biological environments.

Membrane Biophysics: Further investigation into how the incorporation of this compound affects the properties of model lipid membranes can provide insights into its role in bacterial and potentially eukaryotic cell membranes. rsc.orgnih.gov

Therapeutic Potential: Building on preliminary findings of the anti-cancer properties of related compounds, future studies may explore the efficacy of this compound and other branched-chain fatty acid salts as therapeutic agents. researchgate.netacs.org

Synthesis and Material Science: The unique physical properties imparted by the branched chain could be exploited in material science, for example, in the formulation of novel surfactants, emulsifiers, or drug delivery systems.

In essence, while much of the current understanding is inferred from its parent acid and related branched-chain fatty acids, the specific investigation of this compound holds promise for advancing our knowledge in lipid science, microbiology, and potentially human health.

Structure

3D Structure of Parent

Properties

CAS No. |

68413-46-7 |

|---|---|

Molecular Formula |

C18H35KO2 |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

potassium;16-methylheptadecanoate |

InChI |

InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |

InChI Key |

NGNZTXNWCGRXKL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Potassium 16 Methylheptadecanoate

De Novo Chemical Synthesis Approaches for Branched-Chain Fatty Acids

The de novo chemical synthesis of branched-chain fatty acids like 16-methylheptadecanoic acid involves constructing the carbon skeleton from smaller, readily available starting materials. Several established organic synthesis methods can be employed for this purpose.

Another powerful technique involves the use of organometallic reagents , such as Grignard reagents. wikipedia.orgmasterorganicchemistry.com These reagents are excellent carbon-based nucleophiles that can react with various electrophiles to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com For instance, a Grignard reagent can be coupled with an omega-halo fatty acid ester in the presence of a copper catalyst to extend the carbon chain. harvard.edunih.gov A practical, gram-scale synthesis for a range of long-chain iso-fatty acids, including those structurally related to 16-methylheptadecanoic acid, has been developed. nih.govnih.gov This approach often involves the addition of a methylmagnesium bromide (a Grignard reagent) to a long-chain ester or lactone, followed by a selective reduction of the resulting tertiary alcohol. nih.govnih.gov

The following table summarizes key aspects of these synthetic approaches:

Table 1: Comparison of De Novo Synthesis Methods for Branched-Chain Fatty Acids| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Malonic Ester Synthesis | Diethyl malonate, sodium ethoxide, alkyl halide | Well-established, uses readily available starting materials. | Potential for dialkylation, requiring purification. wikipedia.org |

| Grignard Reagent Coupling | Grignard reagent (e.g., R-MgX), omega-halo fatty acid ester, copper catalyst | Forms C-C bonds efficiently, versatile. masterorganicchemistry.comharvard.edu | Requires anhydrous conditions, sensitive to acidic protons. masterorganicchemistry.com |

Derivatization and Salt Formation Processes from Precursor Fatty Acids or Esters

The conversion of 16-methylheptadecanoic acid or its esters into potassium 16-methylheptadecanoate is typically achieved through a process called saponification . taylorandfrancis.comthoughtco.comgoseeko.com This reaction involves the alkaline hydrolysis of a fatty acid ester or the neutralization of a free fatty acid with a base. thoughtco.comgoseeko.com

For the formation of the potassium salt, potassium hydroxide (B78521) (KOH) is the base of choice. thoughtco.comorst.eduucanr.edu The reaction can be carried out by heating the fatty acid or its ester with an aqueous or alcoholic solution of KOH. goseeko.comyoutube.com When starting from an ester, the reaction yields the potassium salt of the fatty acid and the corresponding alcohol. goseeko.com If the free fatty acid is used, the reaction is a simple acid-base neutralization.

The use of potassium hydroxide results in the formation of a soft soap, which is characteristic of potassium salts of fatty acids. thoughtco.com The process can be performed in one or two steps. The one-step process involves direct reaction of the triglyceride with lye. thoughtco.com A two-step process, which involves steam hydrolysis of the triglyceride followed by neutralization of the fatty acid, is slower but can yield a purer product. thoughtco.com The efficiency of saponification can be influenced by factors such as the reaction temperature and the use of co-solvents like propylene (B89431) glycol to maintain a fluid reaction mixture. researchgate.netgoogle.com

Enzymatic and Microbial Biosynthesis of Branched-Chain Fatty Acids and their Conjugates

Nature provides elegant and specific routes for the synthesis of branched-chain fatty acids through microbial and enzymatic pathways. These biological systems offer high selectivity under mild reaction conditions. tandfonline.com

Microbial Pathways for Iso and Anteiso Fatty Acid Elongation

The biosynthesis of branched-chain fatty acids, such as the iso-fatty acid 16-methylheptadecanoic acid, starts with short, branched-chain acyl-CoA primers. nih.govresearchgate.net These primers are derived from the degradation of branched-chain amino acids. Specifically:

Isobutyryl-CoA , derived from valine, is the precursor for even-numbered iso-fatty acids (e.g., 14-methylpentadecanoic acid and 16-methylhexadecanoic acid). researchgate.net

Isovaleryl-CoA , from leucine, initiates the synthesis of odd-numbered iso-fatty acids (e.g., 13-methyltetradecanoic acid and 15-methylhexadecanoic acid). researchgate.netcdnsciencepub.com

2-Methylbutyryl-CoA , from isoleucine, is the primer for anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon. researchgate.netwikipedia.org

These branched primers are elongated by a series of reactions catalyzed by the fatty acid synthase (FAS) system, which repeatedly adds two-carbon units from malonyl-CoA. nih.govwikipedia.org The initial decarboxylation of the branched-chain α-keto acid precursors is a crucial step, often catalyzed by a branched-chain α-keto acid decarboxylase. wikipedia.orgnih.gov

Role of Specific Microorganisms in Branched-Chain Fatty Acid Production

Many bacterial species are known to produce significant amounts of branched-chain fatty acids, which are important components of their cell membranes. nih.govnih.gov The genus Bacillus is a well-studied example of bacteria that synthesize large proportions of iso- and anteiso-fatty acids. cdnsciencepub.comnih.govnih.gov

In Bacillus subtilis, the relative abundance of different branched-chain fatty acids can be influenced by the availability of the corresponding amino acid precursors in the growth medium. cdnsciencepub.com For example, supplementing the medium with L-valine can increase the production of even-numbered iso-fatty acids. cdnsciencepub.com Myxobacteria are another group of microorganisms known to produce iso-fatty acids. rsc.org

The following table highlights some microorganisms and their role in producing branched-chain fatty acids:

Table 2: Microorganisms Involved in Branched-Chain Fatty Acid Production| Microorganism | Primary Branched-Chain Fatty Acid Type(s) | Key Precursors | Relevant Enzymes |

|---|---|---|---|

| Bacillus subtilis | Iso and anteiso fatty acids cdnsciencepub.comnih.gov | Valine, Leucine, Isoleucine cdnsciencepub.com | Branched-chain α-keto acid decarboxylase nih.gov |

| Myxobacteria (e.g., Stigmatella aurantiaca) | Iso-fatty acids rsc.org | Isobutyric acid, Isovaleric acid rsc.org | Fatty Acid Synthase (FAS) |

Catalytic Transformations in the Synthesis of Related Esters and Derivatives

The synthesis of esters and other derivatives of 16-methylheptadecanoic acid can be achieved through various catalytic methods. These transformations are important for creating a diverse range of chemical entities from the parent fatty acid.

Enzymatic catalysis , particularly with the use of lipases, is a prominent method for ester synthesis. tandfonline.comnih.govscielo.br Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high regioselectivity. tandfonline.comnih.govscielo.br This is advantageous for producing specific esters without the need for harsh chemical reagents. tandfonline.com For example, lipases have been used for the transesterification of oils with methanol (B129727) to produce fatty acid methyl esters. tandfonline.com

Chemical catalysis also offers a wide array of options. Lewis acid-induced hydro-alkylation can be used to introduce alkyl branches onto unsaturated fatty compounds. uni-oldenburg.de For the esterification of the carboxylic acid group, common methods include Fischer esterification, which involves reacting the fatty acid with an alcohol in the presence of a strong acid catalyst.

More advanced catalytic systems, including the use of zeolites and clays, have been explored for the isomerization and derivatization of fatty acids. uni-oldenburg.de These solid acid catalysts can facilitate various transformations, although they may sometimes lead to complex product mixtures. uni-oldenburg.de

The following table provides an overview of catalytic methods for fatty acid derivatization:

Table 3: Catalytic Methods for the Derivatization of Fatty Acids| Catalyst Type | Reaction | Substrates | Advantages |

|---|---|---|---|

| Lipases | Esterification, Transesterification tandfonline.comscielo.br | Fatty acids, Alcohols, Esters | Mild conditions, high selectivity. tandfonline.comnih.gov |

| Strong Acids (e.g., H₂SO₄) | Fischer Esterification | Fatty acids, Alcohols | Well-established, simple procedure. |

| Zeolites/Clays | Isomerization, Alkylation uni-oldenburg.de | Unsaturated fatty acids | Heterogeneous catalysis, catalyst can be recycled. |

Table of Compounds

| Compound Name |

|---|

| 10,12-octadecadienoic acid |

| 12-methyltridecanoic acid |

| 14-methylpentadecanoic acid |

| 16-methyl-8(E)-heptadecenoate |

| 16-methyl-8(Z)-heptadecenoate |

| 16-methylheptadecanoic acid |

| 2,2-dimethyl-5-amino-6-(3'-amino-4'-hydroxybutyryl)-4-chromone |

| 2,2-dimethyl-5-amino-6-(3'-N-acetyl-4'-hydroxybutyryl)-4-chromone |

| 8-methylnonanoic acid |

| 9-octadecenoic acid |

| Acetyl-CoA |

| Diethyl malonate |

| Ethyl acetate (B1210297) |

| Ethyl 11-iodoundecanoate |

| Ethyl 21-docosenoate |

| Fusarochromanone |

| Glycerol |

| Heptadecanoic acid |

| Hexadecanolide |

| Isobutyryl-CoA |

| Isoleucine |

| Isovaleryl-CoA |

| Leucine |

| Malonyl-CoA |

| Methyl 10-undecenoate |

| Methyl 12-methyl-tridecanoate |

| Methyl 16-methyl-8(Z)-heptadecenoate |

| Methyl undec-10-enoate |

| Methyl undecylenate |

| Methylmagnesium bromide |

| Palmitic acid |

| Pentadecanolide |

| Phenylmagnesium bromide |

| Phytanic acid |

| This compound |

| Potassium hydroxide |

| Propylene glycol |

| Sodium ethoxide |

| TDP-1 |

| TDP-2 |

| Triethylsilane |

| Valine |

| α-linolenic acid |

| eicosapentaenoic acid |

| pristanic acid |

Biomolecular Interactions and Mechanistic Biology of Potassium 16 Methylheptadecanoate

Interactions with Biological Membranes and Lipid Bilayers

The plasma membrane, a critical barrier and signaling interface, is significantly influenced by its lipid composition. Branched-chain fatty acids (BCFAs) like 16-methylheptadecanoate are known to integrate into cellular membranes and modulate their physical properties.

While specific studies on the disruptive capabilities of potassium 16-methylheptadecanoate are not extensively detailed, the actions of similar fatty acids provide insight into its potential mechanisms. Certain fatty acids can induce membrane disruption and permeabilization. For instance, some unsaturated fatty acids have been shown to cause rapid membrane depolarization and the release of intracellular contents. nih.gov This process can involve the formation of pores in the cytoplasmic membrane, leading to the leakage of solutes and low-molecular-weight proteins. nih.gov The ability of a fatty acid to disrupt a membrane can be structure-specific, with factors like chain length and the presence of branching influencing its potency. nih.gov It is plausible that at certain concentrations, this compound could similarly alter membrane integrity, although the exact mechanism and extent would depend on the specific lipid composition of the target membrane.

A key role of BCFAs within biological membranes is the modulation of fluidity. nih.gov Compared to their straight-chain counterparts, iso-branched fatty acids are known to increase membrane fluidity. frontiersin.org This is because the methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, creating more space and movement within the membrane. This increase in fluidity can have profound effects on membrane function, influencing the activity of embedded proteins and the formation of signaling platforms. nih.gov The incorporation of 16-methylheptadecanoate into the phospholipid bilayer would therefore be expected to enhance the membrane's fluidity, a property that is crucial for cellular adaptation to various environmental conditions. frontiersin.org

Table 1: Effects of Fatty Acid Structure on Membrane Properties

| Fatty Acid Characteristic | Effect on Membrane Fluidity |

| Unsaturation | Increases |

| Shorter Chain Length | Increases |

| Anteiso-branching | Increases |

| Iso-branching | Increases |

| Saturation | Decreases |

| Longer Chain Length | Decreases |

This table is generated based on established principles of membrane biology.

Receptor Binding and Cellular Signaling Pathway Modulation

Branched-chain fatty acids are not merely structural components; they are also active signaling molecules that can influence gene expression and cellular metabolism through interactions with specific receptors and signaling pathways.

Branched-chain fatty acids are recognized as potent regulators of gene expression, acting as ligands for nuclear receptors. nih.gov Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of nuclear receptors that are activated by fatty acids and their derivatives. These receptors play a central role in the regulation of lipid and glucose metabolism. While direct binding studies of this compound to PPARs are limited, it is well-established that other BCFAs, such as phytanic acid, are ligands for these receptors. nih.gov The binding of a fatty acid ligand to the ligand-binding domain of a PPAR induces a conformational change, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene transcription. Given its structure as a branched-chain fatty acid, it is highly probable that 16-methylheptadecanoate can similarly engage with and modulate the activity of PPARs and other nuclear receptors.

The interaction of branched-chain fatty acids with cellular receptors initiates a cascade of intracellular signaling events. wikipedia.org Fatty acids are integral components of phospholipids (B1166683), which can be cleaved to produce second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). wikipedia.org These molecules, in turn, activate a host of downstream signaling pathways that control various cellular processes. Furthermore, the activation of nuclear receptors like PPARs by BCFAs leads to changes in the expression of genes involved in lipid metabolism, including those for fatty acid synthesis and oxidation. nih.gov For example, some iso-BCFAs have been shown to influence the expression of sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor in fatty acid synthesis. nih.gov

Enzymatic Biotransformations and Metabolic Fates in Biological Systems

Once inside the cell, this compound is subject to enzymatic modification and degradation. The metabolic fate of branched-chain fatty acids can differ from that of their straight-chain counterparts due to their structural properties.

The metabolism of a structurally similar compound, beta-methyl-heptadecanoic acid, has been studied in perfused rat hearts and livers. nih.gov These studies revealed that the presence of a methyl group can influence the primary metabolic pathway. In the heart, omega-oxidation was the predominant metabolic route, whereas in the liver, alpha-oxidation was more significant. nih.gov Esterification into complex lipids was another major metabolic fate in both organs. nih.gov It is important to note that beta-oxidation, the primary degradation pathway for most straight-chain fatty acids, is inhibited by the presence of a methyl group at the beta-position. snmjournals.org Given that 16-methylheptadecanoic acid has a methyl group at the iso-position (penultimate carbon), it is likely to undergo initial oxidation steps, potentially followed by beta-oxidation of the resulting shorter-chain intermediates. The precise enzymatic pathways and the resulting metabolites of 16-methylheptadecanoate in various tissues warrant further investigation.

Table 2: Potential Metabolic Fates of 16-Methylheptadecanoic Acid

| Metabolic Pathway | Description | Potential Outcome for 16-Methylheptadecanoic Acid |

| Alpha-Oxidation | Removal of one carbon from the carboxyl end. | A primary degradation route, particularly in the liver. |

| Omega-Oxidation | Oxidation of the terminal methyl group. | A significant metabolic pathway, especially in cardiac tissue. |

| Esterification | Incorporation into complex lipids like triglycerides and phospholipids. | Storage and structural integration into cellular components. |

| Beta-Oxidation | Sequential two-carbon cleavage. | Likely occurs after initial modifications via alpha- or omega-oxidation. |

This table is constructed based on the known metabolism of similar branched-chain fatty acids.

Metabolic Integration into Lipid Pathways

This compound, as a salt of a branched-chain fatty acid, is anticipated to integrate into cellular lipid metabolism, a complex network governed by key signaling pathways. The liver is central to maintaining lipid homeostasis through pathways such as PI3K/AKT/mTOR, AMPK, SREBP, and PPAR. redalyc.org The PI3K/AKT/mTOR pathway is crucial for macromolecule biosynthesis, including lipogenesis, while AMPK acts as an energy sensor, suppressing cholesterol and fatty acid synthesis when ATP levels are low. redalyc.org SREBPs are responsible for regulating the expression of genes involved in lipogenesis and cholesterol metabolism. redalyc.org

Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, are significant regulators of lipid metabolism, acting as nutritional sensors. redalyc.org When activated by high levels of circulating triglycerides, PPAR-α initiates the expression of genes involved in the β-oxidation of fatty acids, thereby preventing lipid accumulation. redalyc.org It is plausible that 16-methylheptadecanoic acid, derived from its potassium salt, could serve as a substrate or modulator within these pathways.

The metabolism of complex lipids is also influenced by remodeling processes like the Lands cycle, which diversifies the acyl chain composition of phospholipids. nih.gov This cycle involves the removal of an acyl chain from the sn-2 position by phospholipases and the subsequent addition of a new one by lysophosphocholine acyltransferases (LPCATs). nih.gov Branched-chain fatty acids like 16-methylheptadecanoic acid could potentially be incorporated into phospholipids through such mechanisms, thereby influencing membrane composition and cellular signaling.

Furthermore, post-translational modifications, such as lysine (B10760008) methylation of histone and non-histone proteins, play a critical role in regulating genes associated with lipid metabolism. nih.gov Enzymes like lysine methyltransferases (KMTs) and lysine demethylases (KDMs) can modulate the expression of genes involved in cholesterol secretion and triglyceride synthesis. nih.gov The metabolic fate of this compound may be indirectly influenced by the epigenetic regulation of these key metabolic enzymes.

In Vitro Models for Characterizing Biochemical Transformations

The biochemical transformations of fatty acids like 16-methylheptadecanoic acid are often studied using various in vitro models that recapitulate specific metabolic processes. These models are essential for elucidating the enzymatic pathways and molecular mechanisms involved in their metabolism.

One common in vitro model involves the use of isolated liver microsomes or hepatocytes to study fatty acid metabolism, including chain elongation, desaturation, and oxidation. These systems contain the necessary enzymes to carry out these transformations. For instance, the conversion of fatty acids into their acyl-CoA derivatives, a crucial activation step for their subsequent metabolism, can be assessed in these models.

Cell culture systems are also invaluable for investigating the metabolic fate of fatty acids. For example, adipocyte cell lines can be used to study the incorporation of fatty acids into triglycerides for storage, while muscle cell lines can be used to examine their utilization for energy production through β-oxidation. nih.gov The impact of specific fatty acids on signaling pathways, such as the activation of PPARs, can also be quantified in these cellular models. nih.gov

To study the specific enzymes involved in fatty acid metabolism, recombinant enzymes expressed in systems like E. coli or yeast can be utilized. This approach allows for the characterization of the substrate specificity and kinetic parameters of individual enzymes, such as acyl-CoA synthetases and carnitine palmitoyltransferases, which are critical for the transport of fatty acids into the mitochondria for oxidation.

Table 1: In Vitro Models for Studying Fatty Acid Metabolism

| Model System | Metabolic Process Studied | Key Outcomes |

| Isolated Liver Microsomes | Fatty acid desaturation and elongation | Identification of enzymatic products and pathway intermediates. |

| Primary Hepatocytes | Integrated lipid metabolism (oxidation, esterification) | Elucidation of the fate of fatty acids under different physiological conditions. |

| Adipocyte Cell Lines (e.g., 3T3-L1) | Triglyceride synthesis and storage | Quantification of fatty acid incorporation into lipid droplets. |

| Muscle Cell Lines (e.g., C2C12) | Fatty acid oxidation | Measurement of oxygen consumption and ATP production. |

| Recombinant Enzymes | Specific enzymatic reactions | Determination of kinetic parameters (Km, Vmax) and substrate specificity. |

Mechanisms of Antimicrobial and Antiviral Activity

Viral Inactivation via Protein Complexation (e.g., Hemagglutinin)

The antiviral activity of certain fatty acids and their derivatives is attributed to their ability to interact with and disrupt viral components. One proposed mechanism is the inactivation of enveloped viruses through the complexation with viral surface proteins, such as hemagglutinin in the case of the influenza virus. Hemagglutinin is a glycoprotein (B1211001) essential for viral entry into host cells, and its disruption can neutralize the virus's infectivity.

While direct studies on this compound's interaction with hemagglutinin are not extensively documented, the principle of lipid-protein interaction provides a plausible framework. The amphipathic nature of fatty acids allows them to insert into the viral envelope and interact with the transmembrane domains of viral proteins. This interaction can lead to conformational changes in the protein, inhibiting its function.

Research on other lipid compounds has demonstrated their efficacy in viral inactivation. For instance, certain polyphenols have been shown to possess antiviral effects against a range of viruses, including influenza, by potentially interfering with viral entry. mdpi.com Although chemically distinct, the general principle of small molecules binding to and inhibiting viral proteins is a common theme in antiviral research.

Antibacterial and Antifungal Mechanisms at the Cellular Level

The antimicrobial properties of fatty acids are multifaceted and can involve various interactions at the cellular level of bacteria and fungi. The primary mechanism often involves the disruption of the cell membrane's integrity. The lipophilic carbon chain of the fatty acid can intercalate into the lipid bilayer of the microbial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.

Another potential mechanism is the inhibition of key cellular processes. Fatty acids can interfere with the electron transport chain and oxidative phosphorylation, thereby disrupting energy production in microbial cells. They may also inhibit the activity of enzymes essential for nutrient uptake and synthesis of macromolecules like proteins and nucleic acids.

The antibacterial and antifungal activity of various natural compounds, including polyphenols, has been well-documented. mdpi.com These compounds can inhibit the growth of a wide range of pathogenic bacteria and fungi through mechanisms that include cell membrane destabilization and inhibition of protein synthesis. mdpi.com It is conceivable that branched-chain fatty acids like 16-methylheptadecanoic acid could exert similar effects.

Table 2: Potential Antimicrobial Mechanisms of Fatty Acids

| Mechanism | Description | Target Microorganisms |

| Cell Membrane Disruption | Intercalation into the lipid bilayer, leading to increased permeability and leakage of cellular contents. | Bacteria, Fungi |

| Inhibition of Energy Metabolism | Interference with the electron transport chain and oxidative phosphorylation, reducing ATP synthesis. | Bacteria, Fungi |

| Enzyme Inhibition | Inhibition of enzymes involved in nutrient uptake, macromolecule synthesis, and other essential cellular processes. | Bacteria, Fungi |

| Induction of Oxidative Stress | Generation of reactive oxygen species (ROS) that can damage cellular components. | Bacteria, Fungi |

Advanced Analytical Characterization and Quantification of Potassium 16 Methylheptadecanoate

Sample Preparation and Extraction Strategies from Complex Matrices

The accurate quantification of potassium 16-methylheptadecanoate in complex biological and environmental matrices necessitates robust and efficient sample preparation and extraction strategies. The primary goal of these procedures is to isolate the target analyte from interfering substances such as proteins, phospholipids (B1166683), and other lipid classes that can suppress ionization in mass spectrometry or co-elute during chromatographic analysis. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique. Commonly employed strategies for fatty acid extraction, which are applicable to this compound, include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used technique for the extraction of lipids from biological samples. These methods are based on the principle of partitioning lipids into a non-polar organic phase, while more polar components like proteins and salts remain in the aqueous phase.

One of the most established LLE methods is the Folch method, which utilizes a chloroform/methanol (B129727) solvent system. Another common method is the Bligh and Dyer technique, which employs a different ratio of chloroform, methanol, and water. For the extraction of fatty acids from plasma, a single-step deproteinization with a water-soluble organic solvent like methanol, ethanol (B145695), or isopropanol (B130326) can be effective. Studies have shown that for comprehensive lipid profiling, ethanol extraction may be optimal as it effectively recovers a wide range of lipid species.

A more recent development is the use of methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. The Matyash method, which uses an MTBE/methanol system, has gained popularity for lipidomics studies. A single-phase extraction method using 1-butanol/methanol has also been shown to be as effective as traditional biphasic methods for extracting most lipid classes and more effective for polar lipids.

A novel three-phase liquid extraction (3PLE) technique offers the advantage of simultaneous extraction and fractionation of lipids by polarity in a single step. This method uses a solvent system of hexanes, methyl acetate (B1210297), acetonitrile, and water, resulting in an upper organic phase enriched with neutral lipids and a middle organic phase containing major glycerophospholipids.

Table 1: Comparison of Common Liquid-Liquid Extraction Methods for Fatty Acids

| Method | Solvent System | Key Advantages | Considerations | Relevant Findings |

| Folch | Chloroform/Methanol/Water | Well-established, high recovery for many lipid classes. | Use of toxic chloroform. | Benchmark method for lipid extraction. |

| Bligh & Dyer | Chloroform/Methanol/Water | Efficient for a wide range of lipids. | Use of toxic chloroform. | Gold-standard for comparison. |

| Matyash | MTBE/Methanol/Water | Less toxic than chloroform, good recovery of major lipid classes. | May be less efficient for some polar lipids compared to other methods. | Effective for sphingolipid extraction. |

| Single-Phase | 1-Butanol/Methanol | Safer solvents, highly reproducible, effective for polar lipids. | Newer method, may require further validation for specific applications. | Showed high correlation with Folch and Matyash methods. |

| Alcohol Precipitation | Methanol, Ethanol, or Isopropanol | Simple, single-step procedure. | Efficiency varies with the alcohol used; IPA is better for hydrophobic lipids. | Ethanol was found to be a good choice for broad lipid coverage. |

| Three-Phase (3PLE) | Hexanes/Methyl Acetate/Acetonitrile/Water | Simultaneous extraction and fractionation by polarity. | May require optimization for specific lipid classes of interest. | Decreased ion suppression in direct-infusion mass spectrometry. |

Solid-Phase Extraction (SPE)

SPE is a highly effective and versatile technique for the selective extraction and purification of analytes from complex matrices. It offers advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. For fatty acid analysis, various SPE sorbents can be employed, including reversed-phase, ion-exchange, and mixed-mode phases.

Reversed-phase SPE, typically using C18 or C8 bonded silica, is commonly used to retain non-polar compounds like fatty acids from aqueous samples. For instance, long-chain fatty acids have been successfully extracted from aqueous solutions using hydrophobic and mixed-mode adsorbents.

In the context of complex biological samples like plasma or tissues, SPE is often used as a cleanup step after an initial protein precipitation or liquid extraction. For example, a study on the analysis of long-chain fatty acids and oxylipins in mouse liver utilized a Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge. The sample was homogenized in 50% ethanol, loaded onto the conditioned cartridge, washed, and then the analytes were eluted with a methanol/acetonitrile mixture.

For the analysis of branched-chain fatty acids in food samples like cheese and fish, SPE has been used to separate neutral lipids (triacylglycerides) from polar lipids (phospholipids). This allows for the differential analysis of the fatty acid composition in these distinct lipid fractions.

Table 2: Representative Solid-Phase Extraction Strategies for Fatty Acids

| Sample Matrix | SPE Sorbent | Extraction/Elution Solvents | Key Findings |

| Mouse Liver | Waters Oasis HLB | Homogenization: 50% ethanol with 0.1% BHT. Elution: Methanol/Acetonitrile (10/90, v/v). | Successfully quantified 31 long-chain fatty acids and oxylipins. |

| Aqueous Solution | Amberlite IRA-402 (Mixed-mode) | Not specified for elution. | High adsorption capacity for laurate (up to 430 g/kg). |

| Cheese and Fish | Not specified | Not specified | Enabled separation of neutral and polar lipids for distinct fatty acid profiling. |

| Human Plasma | EMR-Lipid SPE | Extraction: Acetonitrile for protein precipitation. Elution: Not specified. | Provided equivalent or better results than LLE with significant time and labor savings. |

| Seawater | ODS (Octadecylsilane) | Elution: 0.1 M ammonium (B1175870) hydroxide (B78521) in water-methanol (1:1, v/v) followed by methanol. | Essentially complete recovery for longer-chain fatty acids. |

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids have properties intermediate between those of a liquid and a gas, allowing for efficient penetration into the sample matrix and rapid extraction.

The selectivity of SFE can be finely tuned by modifying the pressure and temperature, which alters the density and solvating power of the supercritical fluid. For lipid extraction, pure CO2 at high pressures is effective for non-polar lipids. The addition of a co-solvent, such as ethanol, can modify the polarity of the supercritical fluid, enabling the extraction of more polar lipids like phospholipids.

Table 3: Principles and Advantages of Supercritical Fluid Extraction for Fatty Acids

| Parameter | Description | Relevance to Fatty Acid Extraction |

| Supercritical Fluid | Typically CO2, sometimes with a modifier like ethanol. | CO2 is effective for non-polar lipids; ethanol addition enhances extraction of polar lipids. |

| Pressure | Varies to alter |

Theoretical and Computational Studies of Potassium 16 Methylheptadecanoate

Molecular Modeling and Dynamics Simulations of Aqueous and Interfacial Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For potassium 16-methylheptadecanoate, an amphiphilic molecule with a polar carboxylate head and a nonpolar hydrocarbon tail, MD simulations can reveal critical information about its self-assembly in aqueous solutions and its behavior at interfaces, such as oil-water or air-water interfaces.

Detailed Research Findings: Simulations would typically model a system containing numerous 16-methylheptadecanoate anions, potassium cations, and water molecules in a simulation box with periodic boundary conditions. The interactions between all particles are governed by a force field, a set of parameters that define the potential energy of the system.

In an aqueous environment, these simulations can predict the critical micelle concentration (CMC), the concentration above which the surfactant molecules aggregate to form micelles. The branched nature of the 16-methylheptadecanoate chain, with its methyl group at the 16-position, would influence the packing of the molecules within the micelle, leading to a different shape and size compared to its linear counterpart, potassium stearate (B1226849).

At an oil-water interface, MD simulations can illustrate how the 16-methylheptadecanoate molecules orient themselves, with the hydrophilic carboxylate group in the water phase and the lipophilic tail in the oil phase. This behavior is fundamental to its function as an emulsifier. The simulations can quantify the reduction in interfacial tension (IFT) caused by the surfactant, a key parameter in many industrial applications. mdpi.com The dynamics would also reveal the ordering and conformation of the branched alkyl chains at the interface. mdpi.com

Table 1: Illustrative Data from Molecular Dynamics Simulations of this compound

| Simulated Parameter | Predicted Value/Observation | Significance |

| Critical Micelle Concentration (CMC) | Hypothetical: 1.5 mM | Indicates the concentration needed for self-assembly in water. |

| Aggregation Number | Hypothetical: 55 | The average number of molecules in a single micelle. |

| Micelle Shape | Oblate Spheroid | The branched tail can disrupt ideal spherical packing. |

| Interfacial Tension (vs. dodecane) | Hypothetical: 8.5 mN/m | Quantifies the effectiveness as an emulsifier. |

| Area per Molecule at Interface | Hypothetical: 45 Ų | Describes the packing density at an oil-water interface. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. scienceopen.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure and chemical reactivity. scienceopen.com

Detailed Research Findings: For the 16-methylheptadecanoate anion, quantum chemical calculations can provide a detailed map of its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), primarily localized on the carboxylate group. The LUMO represents the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, calculating the electrostatic potential (ESP) surface allows for visualization of the charge distribution. The ESP map would show a region of high negative potential around the carboxylate oxygen atoms, confirming this as the site for electrophilic attack. Conversely, the hydrocarbon tail would exhibit a neutral potential. Atomic charge calculations, such as Mulliken charges, can quantify the partial charge on each atom, identifying the most reactive sites. mdpi.com

Table 2: Predicted Quantum Chemical Properties for the 16-Methylheptadecanoate Anion (Illustrative)

| Property | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -2.5 eV | Associated with the electron-donating carboxylate group. |

| LUMO Energy | +1.8 eV | Indicates the energy level for accepting an electron. |

| HOMO-LUMO Gap | 4.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on O1 | -0.75 e | Identifies a primary site for interaction with cations or electrophiles. |

| Mulliken Charge on O2 | -0.78 e | Identifies a primary site for interaction with cations or electrophiles. |

Prediction of Biomolecular Interactions and Ligand-Protein Docking

As a fatty acid, 16-methylheptadecanoate may interact with various proteins in biological systems, such as fatty acid binding proteins (FABPs) or enzymes involved in lipid metabolism. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex.

Detailed Research Findings: In a typical docking study, the three-dimensional structures of the 16-methylheptadecanoate ligand and a target protein are used as inputs. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity.

A docking simulation of 16-methylheptadecanoate into a human FABP could predict its binding energy (a measure of affinity) and identify the key amino acid residues that form hydrogen bonds or van der Waals interactions with the ligand. For example, the carboxylate head group would likely interact with polar or charged residues like Arginine or Lysine (B10760008), while the long, branched alkyl tail would fit into a hydrophobic pocket lined with nonpolar residues such as Leucine, Isoleucine, and Valine. The presence of the terminal methyl branch might influence the fit within the binding pocket compared to a linear fatty acid.

Table 3: Hypothetical Ligand-Protein Docking Results for 16-Methylheptadecanoate with a Fatty Acid Binding Protein

| Docking Parameter | Result | Significance |

| Binding Affinity (ΔG) | -8.2 kcal/mol | A strong negative value suggests stable binding. |

| Key Hydrogen Bond Interactions | Arg126, Tyr128 | Identifies critical polar contacts stabilizing the ligand's head group. |

| Key Hydrophobic Interactions | Leu23, Ile104, Val115 | Shows how the nonpolar tail is accommodated in the binding pocket. |

| RMSD of Best Pose | 1.3 Å | Low value indicates a well-defined and predictable binding mode. |

Thermodynamic and Kinetic Modeling of Chemical Reactions and Transformations

Computational chemistry allows for the detailed study of reaction mechanisms, providing thermodynamic and kinetic data that can be difficult to obtain experimentally. rsc.org For this compound, potential reactions of interest include esterification, oxidation, or its role in catalytic cycles.

Detailed Research Findings: Thermodynamic modeling involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. For instance, modeling the esterification of 16-methylheptadecanoic acid with ethanol (B145695) would allow for the calculation of the equilibrium constant for this reaction.

Kinetic modeling focuses on the reaction pathway and the energy barriers that must be overcome. By identifying the transition state structure—the highest energy point along the reaction coordinate—quantum chemical methods can calculate the activation energy (Ea). rsc.org A lower activation energy implies a faster reaction rate. The reaction rate constant (k) can also be estimated using transition state theory. mdpi.com These models can predict how the branched structure of 16-methylheptadecanoate might sterically hinder a reaction at the carboxylate group compared to a linear fatty acid, potentially leading to a higher activation energy and a slower reaction rate.

Table 4: Illustrative Thermodynamic and Kinetic Parameters for a Hypothetical Reaction (Saponification)

| Parameter | Calculated Value (Hypothetical) | Significance |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol | Indicates the reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -105 kJ/mol | Indicates the reaction is spontaneous under standard conditions. |

| Activation Energy (Ea) | 60 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

| Rate Constant (k) at 298 K | 2.1 x 10⁻⁴ L mol⁻¹ s⁻¹ | Quantifies the speed of the reaction. |

Technological Applications and Functional Roles of Potassium 16 Methylheptadecanoate

Surface-Active Properties and Micellization Behavior in Aqueous Systems

As a salt of a fatty acid, potassium 16-methylheptadecanoate is classified as an anionic surfactant. acs.org Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In the case of this compound, the carboxylate group (-COO⁻K⁺) constitutes the hydrophilic head, while the long, branched hydrocarbon chain serves as the hydrophobic tail. This dual nature is the basis for its surface activity and its ability to form micelles in aqueous solutions. nih.govyoutube.com

When introduced into water, surfactant molecules initially adsorb at the air-water interface, orienting themselves with their hydrophobic tails directed away from the water. This action reduces the surface tension of the water. As the concentration of the surfactant increases, a point is reached where the interface is saturated, and the molecules begin to self-assemble in the bulk of the solution. These self-assembled aggregates are known as micelles. wikipedia.org Micelle formation is a critical characteristic of surfactants and occurs above a specific concentration known as the critical micelle concentration (CMC). wikipedia.orgnih.gov Beyond the CMC, the surface tension of the solution remains relatively constant as any additional surfactant molecules preferentially form more micelles. wikipedia.org

Role as Emulsifiers and Stabilizers in Multiphase Systems

One of the most significant applications of this compound is its function as an emulsifier and stabilizer in multiphase systems, particularly in oil-in-water emulsions. researchgate.netontosight.aikosnature.com Emulsions are mixtures of two or more immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of droplets. These systems are inherently unstable and tend to separate over time.

This compound, as an emulsifying agent, positions itself at the oil-water interface, with its hydrophilic head in the aqueous phase and its lipophilic tail in the oil phase. This arrangement lowers the interfacial tension between the oil and water, facilitating the formation of a stable dispersion of oil droplets within the water. acs.orgnih.gov The surfactant forms a protective film around the dispersed droplets, preventing them from coalescing and thus stabilizing the emulsion. researchgate.net This stabilizing effect is crucial in a wide range of products, from cosmetic creams and lotions to industrial formulations. researchgate.netkosnature.com

The compound is utilized in various cosmetic and personal care products to create and maintain the desired consistency and texture of creams, lotions, and other formulations. researchgate.netkosnature.com In the food industry, related fatty acid salts serve as emulsifiers and stabilizers in products like dressings, sauces, and baked goods to ensure a homogeneous and stable texture. cnchemsino.com

Formulation Science and Colloid Chemistry Perspectives

From a formulation science and colloid chemistry perspective, the selection of an appropriate surfactant is paramount to achieving a stable and functional product. This compound's branched-chain structure can offer advantages in certain formulations. Branched-chain surfactants can create less ordered packing at interfaces compared to their linear counterparts, which can influence the fluidity and stability of the interfacial film.

In the context of emulsion polymerization, a process used to produce a variety of polymers, surfactants like potassium salts of fatty acids play a critical role. acs.orgresearchgate.netwikipedia.org They aid in the emulsification of the monomer in the aqueous phase and stabilize the resulting polymer latex particles. researchgate.netwikipedia.org The surfactant molecules form micelles, which can act as the loci for polymerization. The choice of surfactant can influence the particle size and number, which in turn affects the properties of the final polymer. researchgate.net While potassium stearate (B1226849) is explicitly mentioned as a surfactant in emulsion polymerization, the principles apply to other fatty acid salts, including branched-chain variants like this compound. researchgate.net

Role in Catalysis and Chemical Processing

While the primary applications of this compound are centered around its surface-active properties, the broader class of potassium salts has established roles in catalysis and chemical processing.

Potassium Salts as Catalytic Agents in Organic Reactions

Potassium salts of fatty acids, in a general sense, can participate in or catalyze certain chemical reactions. For instance, fatty acid salts are used in the saponification process, which is the hydrolysis of fats and oils to produce soap and glycerol. researchgate.net While this is more of a reaction in which the product is the salt itself, it highlights the reactivity of the carboxylate group.

More broadly, potassium salts are utilized as catalysts in various organic syntheses. Potassium salts of vegetable oils are used as catalysts in the production of biodiesel through transesterification. researchgate.net The synthesis of branched-chain fatty acids themselves can be achieved through skeletal isomerization reactions of unsaturated fatty acids using specific catalysts. google.com Although direct catalytic applications of this compound are not extensively documented in the reviewed literature, the potential for its carboxylate group to act as a basic catalyst or for the potassium ion to participate in catalytic cycles in specific organic transformations remains a possibility within the broader context of potassium salt catalysis.

Implications for Sustainable Chemical Manufacturing

The use of potassium-based compounds aligns with the principles of green and sustainable chemistry. Potassium is an abundant and inexpensive element, making potassium-based reagents and catalysts an attractive alternative to those based on rare or precious metals. kpluss.com Recent developments have highlighted the use of natural, green, and environmentally friendly soaps based on potassium fatty acid carboxylates. justia.com These formulations are designed to be readily dispersible in water and can be produced from renewable resources like plant oils. justia.com

This compound, being a derivative of a fatty acid which can be sourced from natural fats and oils, fits within this sustainable framework. justia.com Its use in formulations that are biodegradable and have a lower environmental impact contributes to more sustainable manufacturing practices. For example, the development of fossil-free fertilizers from industrial byproducts involves potassium salts, underscoring the role of potassium compounds in creating more circular and sustainable chemical processes. kpluss.com

Integration in Specialized Industrial Formulations

The unique properties of this compound have led to its incorporation into a variety of specialized industrial formulations beyond cosmetics and food products.

In the polymer and rubber industries, it can be used as a processing aid. For instance, in plastic processing, it can function as an anti-blocking agent, preventing the adhesion of plastic films or sheets during manufacturing. cnchemsino.com It can also act as a release agent in molding processes, forming a lubricating layer that facilitates the easy removal of the molded product. cnchemsino.com

Another area of application is in metalworking fluids. These fluids are essential for cooling and lubricating metal parts during machining operations. Emulsifiers are a key component of semi-synthetic metalworking fluids, and salts of fatty acids are listed as potential emulsifiers for these formulations. colonialchem.com The ability of this compound to form stable emulsions makes it a candidate for such applications, where it would contribute to the stability and performance of the fluid.

The compound is also found in the manufacturing of paints and coatings, as well as in soap, cleaning compounds, and toilet preparation manufacturing. nih.gov Its function in these contexts is primarily as a surfactant and emulsifier, contributing to the stability, consistency, and cleaning efficacy of the final products. acs.orgkosnature.com

Mechanistic Basis for Phytocidal and Insecticidal Actions

Potassium salts of fatty acids, commonly referred to as insecticidal soaps, have a long history of use in pest management. Their efficacy stems from their ability to disrupt the cellular integrity of certain insects and, to a lesser extent, their phytotoxic effects on plants.

The primary mode of insecticidal action for potassium salts of fatty acids is physical disruption of the insect's cuticle and cell membranes. The lipophilic hydrocarbon tail of the fatty acid penetrates the waxy outer layer of the insect's exoskeleton, while the hydrophilic carboxylate head interacts with the aqueous environment. This dual nature allows the molecule to disrupt the lipoprotein matrix of cell membranes, leading to the leakage of cellular contents. orst.eduorst.eduresearchgate.net This loss of cellular integrity causes rapid dehydration and ultimately the death of the insect. orst.eduorst.eduresearchgate.net

The effectiveness of potassium salts of fatty acids as insecticides is particularly pronounced against soft-bodied insects. Research has shown significant efficacy against pests such as aphids, whiteflies, and thrips. ccsenet.orgnih.gov For instance, field experiments on snap beans demonstrated that applications of potassium salts of fatty acids at concentrations of 1% and 1.5% significantly reduced whitefly and thrips populations by up to 54%. ccsenet.orgnih.gov The branched-chain structure of this compound may influence its physical properties, such as its solubility and spreading characteristics on insect cuticles, potentially affecting its insecticidal efficacy.

While generally considered to have low phytotoxicity, potassium salts of fatty acids can cause damage to some plant species. The phytotoxic mechanism is also related to the disruption of plant cell membranes. This can lead to "burn" spots on leaves, particularly on plants with hairy surfaces that may retain the soap solution for longer periods. orst.edu The branched nature of 16-methylheptadecanoic acid could potentially influence its interaction with the plant cuticle and cell membranes, although specific research on this aspect is limited.

Table 1: Research Findings on the Insecticidal Efficacy of Potassium Salts of Fatty Acids

| Pest Species | Crop | Efficacy | Reference |

| Whiteflies, Thrips | Snap Beans | Significant population reduction (up to 54%) at 1-1.5% concentration. ccsenet.orgnih.gov | ccsenet.orgnih.gov |

| Soft-bodied insects (general) | Various | Effective through cell membrane disruption and dehydration. orst.eduorst.eduresearchgate.net | orst.eduorst.eduresearchgate.net |

Functions in Personal Care and Food Science as Functional Ingredients

In the realm of personal care and cosmetics, this compound, often listed by its INCI name Potassium Isostearate, serves several key functions due to its surfactant properties. nih.gov As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. ontosight.ai

Its primary roles in cosmetic formulations include:

Cleansing Agent: As a soap, it effectively removes dirt and oils from the skin and hair.

Emulsifier: It is used to create and stabilize emulsions in products like lotions and creams, ensuring a uniform consistency and preventing the separation of oil and water-based ingredients. incidecoder.com

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of fatty acids and their salts, including potassium isostearate, and found them to be safe for use in cosmetics when formulated to be non-irritating. researcher.life

In food science, while direct research on this compound is scarce, the broader category of potassium salts of fatty acids (E number E470a) is approved for use as food additives. nih.gov The functions of these compounds in food are analogous to their roles in cosmetics, primarily as:

Emulsifiers: They help to create and maintain the desired texture in a variety of food products by ensuring the stable mixture of oil and water. orst.edu

Stabilizers: They contribute to the stability and consistency of food formulations.

Anti-caking agents: In powdered food products, they can help prevent clumping.

Potassium stearate, a straight-chain analogue, is used in products like baked goods to improve dough handling and texture, and in chewing gum as a binder. While specific applications for this compound in food are not well-documented in publicly available research, its properties as a branched-chain fatty acid salt suggest potential utility in similar applications where its unique physical properties might offer advantages.

Table 2: Functional Roles of this compound (as Potassium Isostearate) and Related Compounds

| Application Area | Function | Product Examples (for related compounds) | Reference |

| Personal Care & Cosmetics | Cleansing Agent, Emulsifier | Lotions, Creams, Soaps | nih.govontosight.aiincidecoder.com |

| Food Science | Emulsifier, Stabilizer, Anti-caking Agent | Baked Goods, Chewing Gum, Sauces | orst.edunih.gov |

Environmental Fate and Biotransformation of Potassium 16 Methylheptadecanoate

Biodegradation Pathways in Aquatic and Terrestrial Environments

Potassium salts of fatty acids, including branched-chain variants like potassium 16-methylheptadecanoate, are generally considered to be readily biodegradable in both aquatic and terrestrial environments. ewg.org The primary mechanism of degradation is microbial action. epa.govepa.gov

In terrestrial environments, soil microbes rapidly degrade fatty acids. epa.gov The half-life of these soap salts in soil is estimated to be less than one day. epa.gov The degradation process involves the breakdown of the fatty acid chain by microorganisms, which utilize it as a carbon and energy source. orst.edu The biodegradation of branched-chain fatty acids is a known metabolic process in many bacteria, such as Bacillus subtilis. nih.gov These bacteria can synthesize and metabolize branched-chain fatty acids, indicating that pathways for their breakdown are present in the environment. nih.gov The process typically begins with the activation of the fatty acid to its acyl-CoA derivative, followed by a series of enzymatic reactions, such as β-oxidation, which shortens the carbon chain.

Assessment of Environmental Persistence and Mobility

The environmental persistence of this compound is considered to be low. As a soap salt, it is not expected to persist in the environment due to rapid microbial degradation. epa.govepa.gov Environment Canada classifies potassium stearate (B1226849), a related straight-chain fatty acid salt, as not suspected to be persistent or bioaccumulative. ewg.org

The mobility of this compound in soil is influenced by its solubility and its interaction with soil components. While it is soluble in hot water, its solubility in cold water is slight. wikipedia.org Once in the soil, the fatty acid component can be utilized by microorganisms. The potassium ion may be retained in the soil through ion exchange processes. nih.gov A study on potassium formate (B1220265) showed that 99% of the applied potassium was retained in a sandy lysimeter. nih.gov However, the potential for mobility exists, particularly in scenarios of high application rates or in soils with low microbial activity. For instance, a study on potassium acetate (B1210297) suggested it could persist in water and soil for an extended period under certain conditions. iastate.edu

The following table summarizes the production volume of Potassium Isostearate, which includes this compound, as reported in the U.S. This provides an indication of the scale of its use.

| Year | Aggregated Product Volume (lb) | Data Source |

|---|---|---|

| 2019 | 122,481 | nih.gov |

| 2018 | 85,297 | nih.gov |

| 2017 | 118,389 | nih.gov |

Ecological Impact and Risk Assessment Methodologies

The ecological impact of potassium salts of fatty acids has been evaluated through various studies, primarily focusing on their use as pesticides. The risk assessment often involves determining the toxicity of the substance to different environmental compartments and organisms.

Potassium salts of fatty acids are recognized as being highly toxic to aquatic invertebrates. epa.govepa.govorst.eduorst.edu For example, a 48-hour acute toxicity study with Daphnia magna determined the LC50 to be 0.57 ppm. orst.edu In contrast, they are considered to be only slightly toxic to both coldwater and warmwater fish species. epa.govepa.govorst.edu They are also relatively non-toxic to birds. epa.govorst.edu Due to the high toxicity to aquatic invertebrates, the U.S. Environmental Protection Agency (EPA) requires product labels to state that the product should not be applied directly to water. orst.eduorst.edu

The following table presents ecotoxicity data for potassium salts of fatty acids.

| Organism | Toxicity Value | Exposure Duration | Finding | Reference |

|---|---|---|---|---|

| Aquatic Invertebrates (Daphnia magna) | LC50: 0.57 ppm | 48 hours | Highly toxic | orst.edu |

| Bobwhite Quail | LD50: >2,000 mg/kg | Single oral dose | Relatively non-toxic | orst.edu |

| Mallard Ducks | LD50: >2,510 mg/kg | Single oral dose | Relatively non-toxic | orst.edu |

| Bobwhite Quail | LD50: >5,620 mg/kg | 8-day sub-acute dietary study | Relatively non-toxic | orst.edu |

| Mallard Ducks | LD50: >5,620 mg/kg | 8-day sub-acute dietary study | Relatively non-toxic | orst.edu |

Risk assessment methodologies for chemicals like this compound include the EPA's Reregistration Eligibility Decision (RED) process for pesticides. epa.gov This involves a comprehensive review of the environmental fate and ecological effects data to determine if a pesticide can be used without posing unreasonable risks to human health or the environment. epa.gov Another approach is the Life Cycle Assessment (LCA), which evaluates the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. mdpi.comresearchgate.net For cosmetic ingredients, the Cosmetic Ingredient Review (CIR) Expert Panel assesses the safety of ingredients, which includes a review of environmental data where available. nih.gov

Future Research Directions and Emerging Paradigms for Potassium 16 Methylheptadecanoate

Exploration of Novel Synthetic Routes and Sustainable Production

The development of efficient and environmentally friendly methods for producing potassium 16-methylheptadecanoate is a critical first step for enabling broader research and potential commercialization. Current synthetic strategies often involve multiple steps and may utilize harsh reagents. Future research will likely focus on catalytic processes that offer higher yields and greater atom economy.

One promising avenue is the exploration of biocatalysis, leveraging enzymes to carry out specific transformations with high selectivity and under mild conditions. This approach aligns with the principles of green chemistry, aiming to reduce waste and energy consumption. Additionally, the development of continuous flow processes could offer a scalable and more sustainable alternative to traditional batch production methods.

A recent total synthesis of a related compound, 16-methyl-8(Z)-heptadecenoic acid, was achieved in four steps, highlighting the potential for multi-step chemical synthesis. nih.gov However, for large-scale and sustainable production, more direct and efficient routes are necessary.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Challenges |

| Traditional Organic Synthesis | Well-established methodologies | Multiple steps, potential for low overall yield, use of hazardous reagents |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |

| Continuous Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation and scalability | Initial setup costs, requirement for specialized equipment |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic steps | Requires careful integration of different reaction types |

Advanced Investigations into Specific Biochemical Pathways and Targets

Understanding the precise roles of 16-methylheptadecanoic acid in biological systems is a paramount area for future investigation. As a methyl-branched fatty acid, it belongs to a class of lipids known to have unique functions in nature. hmdb.canih.gov Research indicates that branched-chain fatty acids (BCFAs) are involved in various physiological processes and can influence the fluidity of cell membranes. creative-proteomics.com

Future studies should aim to elucidate the specific metabolic pathways in which 16-methylheptadecanoic acid participates. This includes identifying the enzymes responsible for its synthesis and degradation, as well as its potential incorporation into more complex lipids. Advanced metabolomics and lipidomics approaches will be instrumental in tracing the fate of this fatty acid within cells and tissues.

Furthermore, identifying the specific protein targets and receptors that interact with 16-methylheptadecanoic acid is crucial. Natural fatty acids are known to regulate macromolecular receptors such as nuclear receptors and G-protein-coupled receptors. acs.orgnih.gov Pinpointing these interactions could reveal novel signaling pathways and therapeutic targets.

Development of Next-Generation Analytical Platforms

The accurate and sensitive detection and quantification of this compound and its free acid form in complex biological matrices remain a challenge. Traditional methods like gas chromatography-mass spectrometry (GC-MS) often require derivatization to increase the volatility of the fatty acids. researchgate.netnih.gov

The development of advanced analytical platforms is essential for progress in this field. Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) offers a powerful alternative that can often analyze fatty acids without prior derivatization. nih.gov Future research should focus on developing isomer-selective LC-MS methods to distinguish 16-methylheptadecanoate from other branched-chain and straight-chain fatty acid isomers. nih.gov

Moreover, the integration of novel ionization techniques and high-resolution mass spectrometry will enhance the structural elucidation of this and other BCFAs. nih.gov The availability of robust and high-throughput analytical methods will be critical for conducting large-scale biological studies and for quality control in potential future applications. creative-proteomics.com

Table 2: Emerging Analytical Techniques for Branched-Chain Fatty Acid Analysis

| Analytical Technique | Key Advantages |

| UHPLC-ESI-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds, no derivatization required. nih.gov |

| GC-MS with Advanced Derivatization | Established methodology, provides detailed structural information. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification. nih.gov |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of isomers based on their shape and size. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical design and drug discovery. mdpi.com These powerful computational tools can be applied to accelerate the development and optimization of molecules like this compound.

In the context of this compound, AI algorithms could be used to predict its physicochemical properties, metabolic fate, and potential biological activities. By analyzing large datasets of known fatty acids and their biological effects, ML models can identify structure-activity relationships that can guide the design of novel analogs with enhanced or more specific functions.

Furthermore, AI can assist in designing more efficient and sustainable synthetic routes by predicting reaction outcomes and optimizing reaction conditions. mdpi.com The use of AI in protein structure prediction, such as with AlphaFold, can also help in identifying potential binding pockets for 16-methylheptadecanoic acid on its target proteins, facilitating structure-based drug design. nih.govebi.ac.uk

Potential for Bio-inspired Materials and Green Chemistry Innovations

The unique structural properties of branched-chain fatty acids, such as their influence on membrane fluidity, suggest their potential use in the development of bio-inspired materials. creative-proteomics.com Future research could explore the incorporation of this compound or its derivatives into liposomes or other drug delivery systems to modulate their stability and release characteristics.

There is also growing interest in using fatty acids as building blocks for creating sustainable and biodegradable materials. advancedsciencenews.com For instance, fatty acids have been used to create superhydrophobic surfaces and as components in the development of "green" solvents. mdpi.comresearchgate.net The branched nature of 16-methylheptadecanoic acid could impart unique properties to such materials.

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, will be a guiding force in the future exploration of this compound. acs.org This includes the use of renewable feedstocks, solvent-free reaction conditions, and the design of biodegradable products.

Q & A

Q. What are the standard protocols for synthesizing Potassium 16-methylheptadecanoate?

While the exact synthesis route is not detailed in existing literature, branched-chain carboxylates like this compound are typically synthesized via esterification of 16-methylheptadecanoic acid followed by saponification with potassium hydroxide. Ensure reproducibility by adhering to controlled reaction conditions (temperature, solvent purity, and stoichiometric ratios) and validate product purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) .

Q. How is the purity and structural integrity of this compound verified?

Structural confirmation requires - and -NMR to identify branching at the 16th carbon. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection or titration methods per ISO 2271 standards. Fourier-transform infrared spectroscopy (FTIR) can corroborate functional groups (e.g., carboxylate anion stretching at ~1600 cm) .

Q. What analytical techniques are recommended for quantifying this compound in surfactant mixtures?

Liquid chromatography-mass spectrometry (LC-MS) is optimal for trace quantification, while gas chromatography (GC-MS) with derivatization (e.g., methyl ester formation) enhances volatility. Calibration curves using certified reference materials and internal standards (e.g., deuterated analogs) improve accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin/eye irritation. Store away from strong oxidizers (risk of combustion) and follow GHS guidelines for disposal. Monitor airborne particulate levels using NIOSH-approved methods .

Advanced Research Questions

Q. How can researchers address discrepancies in reported surfactant efficiency data across varying pH conditions?

Systematically control variables (ionic strength, temperature) and employ surface tension measurements (e.g., Du Noüy ring method) under buffered pH conditions. Use statistical models (e.g., ANOVA) to isolate pH effects on the carboxylate group’s ionization state. Cross-validate findings with dynamic light scattering (DLS) to correlate micelle formation with pH .

Q. What experimental design is recommended to assess the biodegradability of this compound in aquatic systems?

Follow OECD 301 guidelines: incubate the compound with activated sludge or microbial consortia under aerobic conditions. Measure biochemical oxygen demand (BOD) or CO evolution over 28 days. Include negative controls (sterilized inoculum) and kinetic modeling (e.g., first-order decay) to estimate half-lives .

Q. How can conflicting stability data under thermal stress be resolved?

Perform thermogravimetric analysis (TGA) at multiple heating rates (e.g., 5–20°C/min) to differentiate decomposition pathways. Complement with differential scanning calorimetry (DSC) to detect phase transitions. Replicate prior studies under inert (N) vs. oxidative (air) atmospheres to identify degradation mechanisms .

Q. What methodologies mitigate matrix interference when detecting environmental residues of this compound?

Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the analyte while removing humic acids. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) enhances specificity. Validate recovery rates (80–120%) and limits of detection (LOD < 1 ppb) using spiked environmental samples .

Q. How can mechanistic studies elucidate interactions between this compound and lipid bilayers?

Combine molecular dynamics simulations (e.g., GROMACS) with experimental techniques like fluorescence anisotropy to monitor membrane fluidity changes. Use Langmuir-Blodgett troughs to measure pressure-area isotherms and assess surfactant insertion into phospholipid monolayers .

Q. What frameworks integrate ecotoxicological data into risk assessments for this compound?

Apply species sensitivity distributions (SSD) to model acute/chronic toxicity thresholds for aquatic organisms (e.g., Daphnia magna). Incorporate probabilistic exposure models (e.g., Monte Carlo simulations) using environmental monitoring data and biodegradation rates to predict ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products